molecular formula C17H15FN2O3S B11402831 N-ethyl-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine

N-ethyl-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine

Cat. No.: B11402831
M. Wt: 346.4 g/mol
InChI Key: RLSQLHYCXJGZIN-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, an ethyl group, and a fluorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of 4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-N-methyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine
  • 4-(benzenesulfonyl)-N-ethyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine
  • 4-(benzenesulfonyl)-N-ethyl-2-(4-bromophenyl)-1,3-oxazol-5-amine

Uniqueness

4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C17H15FN2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C17H15FN2O3S/c1-2-19-16-17(24(21,22)14-6-4-3-5-7-14)20-15(23-16)12-8-10-13(18)11-9-12/h3-11,19H,2H2,1H3

InChI Key

RLSQLHYCXJGZIN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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